3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate
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Overview
Description
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications due to its stability and effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate typically involves multiple steps. One common method includes the esterification of 3-(3,5-Ditert-butyl-4-hydroxyphenyl)propionic acid with 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical conditions.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with similar antioxidant properties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another antioxidant compound structurally similar to vitamin E.
Uniqueness
3-(3,5-Ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate is unique due to its high stability and effectiveness in a wide range of applications. Its combination of antioxidant properties and structural stability makes it particularly valuable in industrial and research settings .
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O4/c1-25(2,3)20-14-18(15-21(22(20)31)26(4,5)6)12-11-13-34-24(33)23(32)29-19-16-27(7,8)30-28(9,10)17-19/h14-15,19,30-31H,11-13,16-17H2,1-10H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAWHUGZYGWRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)OCCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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